

Application Notes and Protocols: Protein Conjugation with BP Fluor 594 NHS Ester

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Compound of Interest

Compound Name: *BP Fluor 594 NHS ester*

Cat. No.: *B3179287*

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Introduction

BP Fluor 594 NHS Ester is a bright, water-soluble, and pH-insensitive red-fluorescent dye designed for the covalent labeling of proteins and other biomolecules.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[3][4] This process, known as bioconjugation, is a cornerstone technique for producing fluorescently labeled proteins for various applications, including immunofluorescence, flow cytometry, and in vivo imaging.[1][5] These application notes provide detailed protocols and guidelines for the successful conjugation of **BP Fluor 594 NHS ester** to proteins.

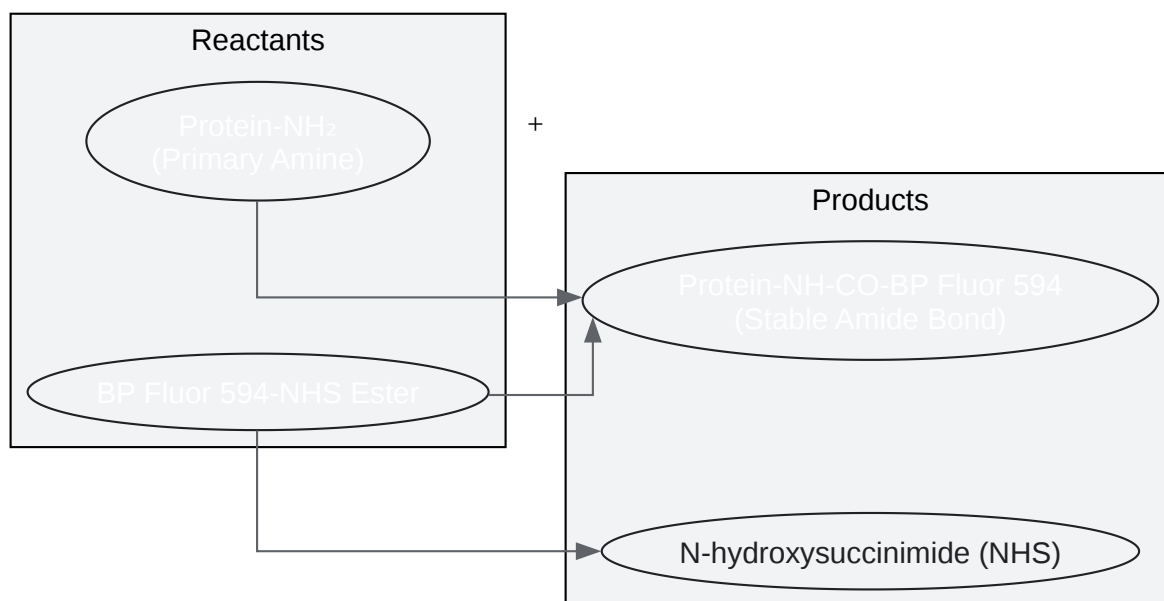
Product Information and Specifications

BP Fluor 594 is a red-fluorescent dye with spectral properties that make it compatible with common excitation sources like the 561 nm and 594 nm laser lines.[1] The dye is characterized by its high brightness and photostability, and it can be used for protein labeling at high molar ratios without significant self-quenching.[1][6]

Property	Value	Reference
Chemical Name	BP Fluor 594 NHS Ester	[1]
Molecular Weight	819.85 g/mol	[1][5]
Excitation Maximum (λ_{ex})	590 nm	[1][7]
Emission Maximum (λ_{em})	617 nm	[1][7]
Molar Extinction Coefficient	92,000 M ⁻¹ cm ⁻¹	[1][7]
Recommended pH for Labeling	7.0 - 9.0	[1][6]
Solubility	Water, DMSO, DMF	[1][7]
Storage Conditions	-20°C, protected from light	[1][8]

Reaction Mechanism

The conjugation of **BP Fluor 594 NHS ester** to a protein is a nucleophilic acyl substitution reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]



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Figure 1. Reaction of **BP Fluor 594 NHS ester** with a primary amine on a protein.

Experimental Protocols

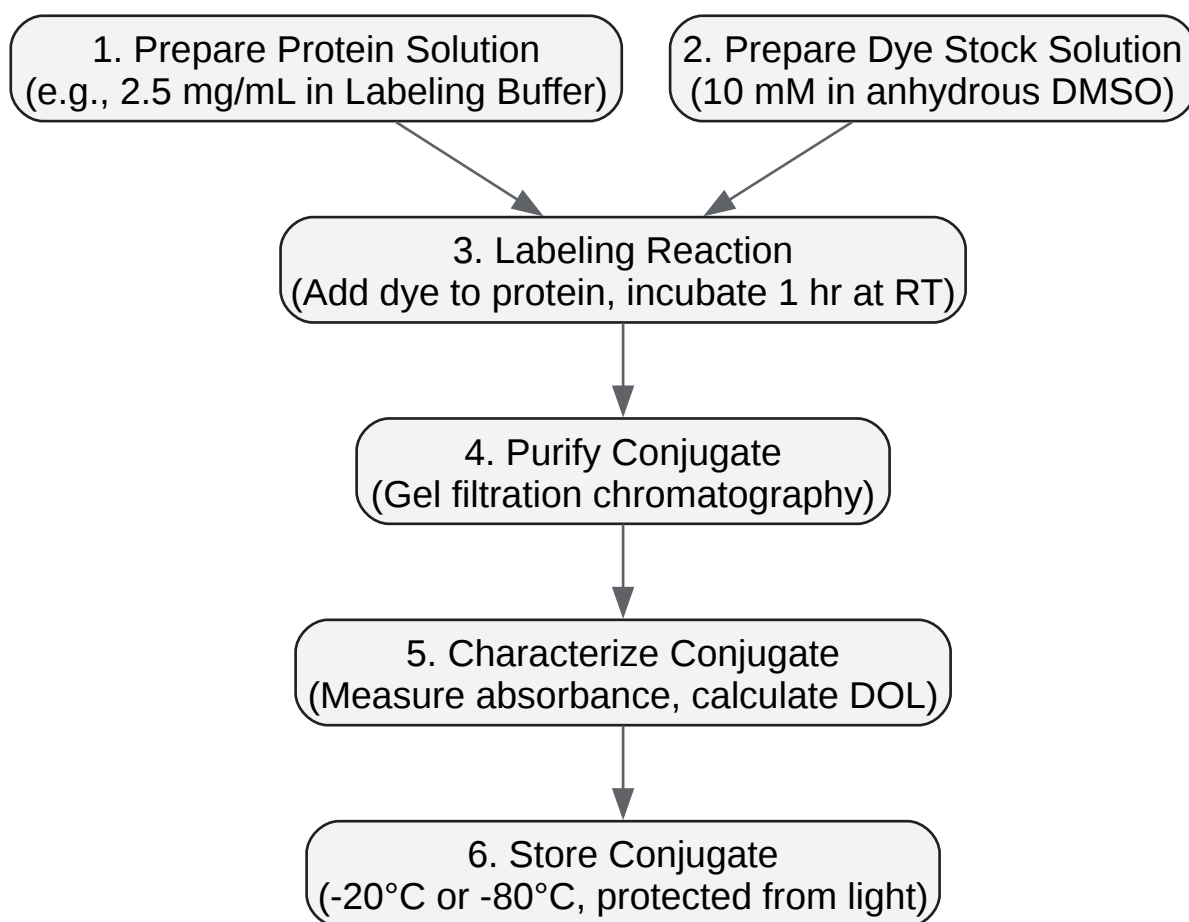
This section provides a detailed protocol for the conjugation of **BP Fluor 594 NHS ester** to an IgG antibody as a model protein. The protocol may require optimization for other proteins depending on their size, isoelectric point, and number of available primary amines.[8]

Materials and Reagents

- **BP Fluor 594 NHS Ester**
- Protein (e.g., IgG antibody) to be labeled (must be free of amine-containing stabilizers like Tris or BSA)[9]
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[4]
- Labeling Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[4][9]

- Purification Column: Gel filtration column (e.g., Sephadex G-25)[8]
- Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Reaction tubes
- Shaker or rocker

Experimental Workflow



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Figure 2. Workflow for protein conjugation with **BP Fluor 594 NHS ester**.

Step-by-Step Procedure

- Prepare the Protein Solution:

- Dissolve the protein in the labeling buffer at a concentration of 2-3 mg/mL.[9]
- If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer before starting the conjugation.
- Prepare the Dye Stock Solution:
 - Immediately before use, dissolve the **BP Fluor 594 NHS ester** in anhydrous DMSO or DMF to a final concentration of 10 mg/mL[8] or 10 mM.
 - Vortex briefly to ensure the dye is fully dissolved. Note that NHS esters are moisture-sensitive, so exposure to air should be minimized.
- Perform the Labeling Reaction:
 - The optimal molar ratio of dye to protein for labeling needs to be determined empirically. A starting point for antibodies is a 10-15 fold molar excess of dye.
 - While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.[9]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[8]
- Purify the Conjugate:
 - Prepare a gel filtration column according to the manufacturer's instructions, equilibrating it with PBS.[8]
 - Apply the reaction mixture to the top of the column.
 - Elute the conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
 - Collect the fractions containing the purified protein-dye conjugate.[8]

Characterization of the Conjugate

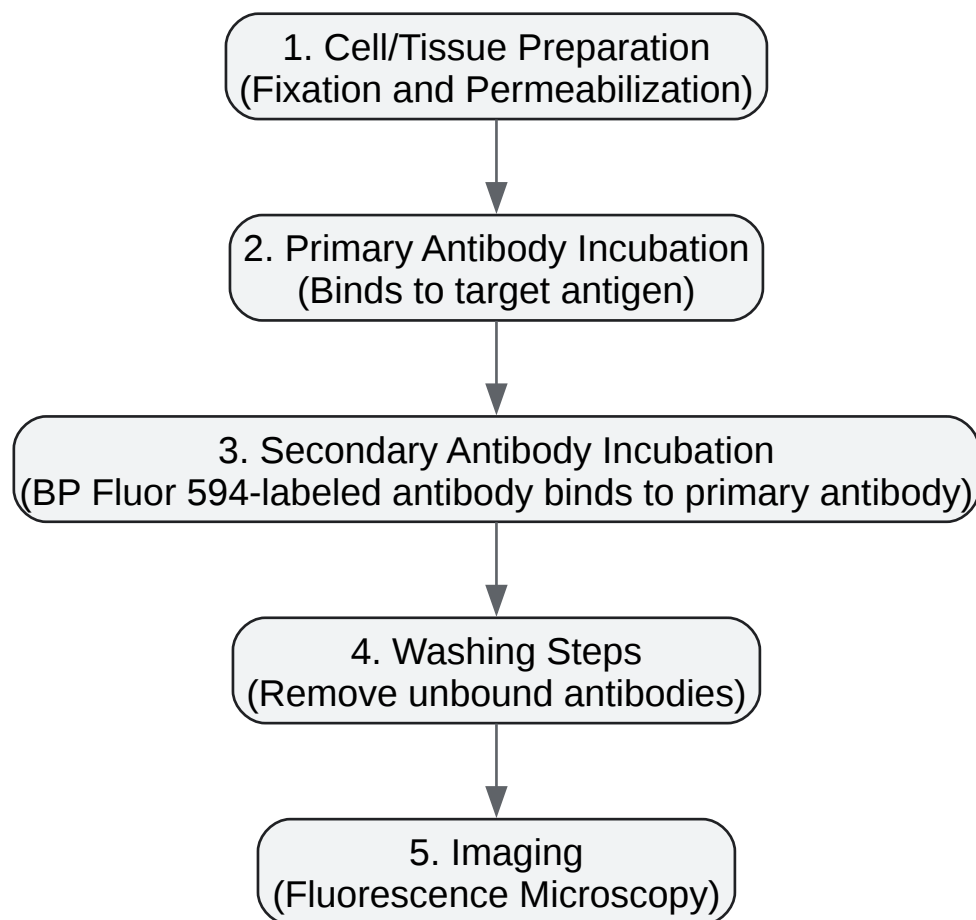
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and 590 nm (A_{590}) using a spectrophotometer.
- Calculate Protein Concentration:
 - A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For many red fluorescent dyes, this is approximately 0.1 to 0.3. The exact CF for BP Fluor 594 should be obtained from the manufacturer's datasheet if available. For this example, we will use an estimated CF.
 - $\text{Corrected } A_{280} = A_{280} - (A_{590} \times \text{CF})$
 - $\text{Protein Concentration (M)} = \text{Corrected } A_{280} / (\epsilon_{\text{protein}} \times \text{path length})$
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate Dye Concentration:
 - $\text{Dye Concentration (M)} = A_{590} / (\epsilon_{\text{dye}} \times \text{path length})$
 - ϵ_{dye} for BP Fluor 594 is $92,000 \text{ M}^{-1}\text{cm}^{-1}$.
- Calculate Degree of Labeling (DOL):
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

An optimal DOL for antibodies is typically between 2 and 7. Over-labeling can lead to protein precipitation or quenching of the fluorescence signal.[\[10\]](#)

Application Example: Immunofluorescence

Fluorescently labeled antibodies are widely used as detection reagents in immunofluorescence microscopy to visualize the localization of specific proteins within cells or tissues.



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Figure 3. Simplified workflow for indirect immunofluorescence using a labeled secondary antibody.

Troubleshooting

Problem	Possible Cause	Suggested Solution	Reference
Low or No Fluorescence	Inefficient labeling reaction.	Ensure the pH of the labeling buffer is between 8.0 and 9.0. Use fresh, anhydrous DMSO/DMF for the dye stock. Increase the molar ratio of dye to protein.	[4]
Over-labeling causing dye-dye quenching.	Decrease the molar ratio of dye to protein in the reaction.	[10]	
Protein Precipitation	Over-labeling has increased the hydrophobicity of the protein.	Reduce the molar ratio of dye to protein. Perform the reaction at a lower protein concentration.	[10][11]
The organic solvent from the dye stock is denaturing the protein.	Add the dye stock solution slowly and dropwise to the protein solution while stirring.	[11]	
High Background Signal	Incomplete removal of free, unconjugated dye.	Ensure thorough purification of the conjugate using gel filtration or extensive dialysis.	[12]
Loss of Protein Activity	Labeling of primary amines in or near the active site or antigen-binding site.	Reduce the degree of labeling. Consider alternative labeling chemistries that target other functional groups (e.g., thiols).	[10][13]

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